molecular formula C13H27NS B12649439 5-Methyl-2-nonylthiazolidine CAS No. 116113-00-9

5-Methyl-2-nonylthiazolidine

Cat. No.: B12649439
CAS No.: 116113-00-9
M. Wt: 229.43 g/mol
InChI Key: JZNKHQKLZXYVQN-UHFFFAOYSA-N
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Description

5-Methyl-2-nonylthiazolidine is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur (at position 1) and nitrogen (at position 3). Its structure includes a methyl group at the 5-position and a nonyl chain (a nine-carbon alkyl group) at the 2-position. The molecular formula is C₁₃H₂₅NS, with a molecular weight of 227.4 g/mol.

Thiazolidines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

116113-00-9

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

5-methyl-2-nonyl-1,3-thiazolidine

InChI

InChI=1S/C13H27NS/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-14H,3-11H2,1-2H3

InChI Key

JZNKHQKLZXYVQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1NCC(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nonylthiazolidine typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. This multicomponent reaction can be carried out under various conditions, including the use of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction is usually performed in a one-pot manner, which simplifies the process and improves yield.

Industrial Production Methods

For industrial production, the synthesis of 5-Methyl-2-nonylthiazolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nonylthiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines with reduced functional groups .

Scientific Research Applications

5-Methyl-2-nonylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nonylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways in cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methyl-2-nonylthiazolidine with structurally related thiazolidine and thiazole derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-2-nonylthiazolidine 5-Me, 2-nonyl 227.4 High lipophilicity; potential surfactant or membrane-targeting agent
Rosiglitazone Thiazolidinedione core, 2-phenyl group 357.43 Antidiabetic (PPAR-γ agonist)
5-Methyl-2-nitrothiazole 2-NO₂, 5-Me 158.17 Antimicrobial, antiparasitic
N-(5-Iodo-4-methylthiazol-2-yl)acetamide 4-Me, 5-I, acetamide side chain 268.12 Bioactive scaffold for drug discovery
Thiazolidinedione derivatives 2,4-dione, variable aryl/alkyl groups 250–400 Antidiabetic, anticancer
Key Observations:
  • Lipophilicity: The nonyl chain in 5-Methyl-2-nonylthiazolidine significantly increases its hydrophobicity compared to analogs like Rosiglitazone (logP ~2.8) or 5-Methyl-2-nitrothiazole (logP ~1.5). This property may enhance its utility in lipid-rich environments or as a surfactant .
  • Electronic Effects: Unlike nitrothiazoles (e.g., 5-Methyl-2-nitrothiazole), which exhibit strong electron-withdrawing effects from the NO₂ group, the nonyl chain in the target compound contributes steric bulk without major electronic perturbations .
  • Biological Activity: Thiazolidinediones (e.g., Rosiglitazone) rely on their 2,4-dione moiety for PPAR-γ binding. The absence of this feature in 5-Methyl-2-nonylthiazolidine suggests divergent biological targets, possibly membrane-associated proteins .

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